Product packaging for 1h-Pyrrolo[3,2-b]pyridine-7-acetic acid(Cat. No.:)

1h-Pyrrolo[3,2-b]pyridine-7-acetic acid

Cat. No.: B12872220
M. Wt: 176.17 g/mol
InChI Key: AWZCUFIMAUJFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1h-Pyrrolo[3,2-b]pyridine-7-acetic acid (CAS 1261744-35-7) is a high-value chemical scaffold with significant potential in medicinal chemistry and oncology research. The pyrrolopyridine core is a privileged structure in drug discovery, known for its ability to mimic purine bases, which allows it to interact effectively with a wide range of biological targets, particularly enzymes and receptors involved in disease pathways . This makes it a versatile building block for the synthesis of novel bioactive molecules. Recent scientific investigations have highlighted the application of related 1H-pyrrolo[3,2-b]pyridine derivatives in the design and synthesis of potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . ACC1 is a crucial enzyme in de novo fatty acid synthesis and is overexpressed in various human cancer cells, making it a promising target for developing new anti-cancer agents . Furthermore, other pyrrolopyridine isomers have demonstrated excellent antitumor activities in research settings, functioning as colchicine-binding site inhibitors that disrupt tubulin polymerization and lead to apoptosis in cancer cells . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a critical intermediate to explore new therapeutic possibilities, particularly in the field of targeted cancer therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12872220 1h-Pyrrolo[3,2-b]pyridine-7-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-7-2-4-11-9(6)7/h1-4,11H,5H2,(H,12,13)

InChI Key

AWZCUFIMAUJFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=CN=C21)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 7 Acetic Acid and Analogues

Established Synthetic Routes to the Pyrrolopyridine Core

The formation of the pyrrolopyridine (azaindole) nucleus is a critical step in the synthesis of the target compounds. rsc.org Various strategies have been developed, primarily starting from either pyrrole (B145914) or pyridine (B92270) precursors, or through cyclo-condensation reactions. rsc.orgresearchgate.net

Strategies Initiating from Pyrrole Precursors

Syntheses commencing with a pyrrole derivative often involve the construction of the fused pyridine ring. These methods can be advantageous when specific substitution patterns on the pyrrole ring are desired from the outset. While detailed examples for the direct synthesis of the 1H-pyrrolo[3,2-b]pyridine isomer from pyrrole precursors are less common in the provided literature, the general principle involves the annulation of a six-membered nitrogen-containing ring onto a pre-existing pyrrole. This can be conceptually compared to modifications of well-known indole (B1671886) syntheses. rsc.org

Strategies Initiating from Pyridine Precursors

A more prevalent approach involves the formation of the pyrrole ring onto a pyridine starting material. nih.govsemanticscholar.org This is often achieved through multi-step sequences. For instance, a common strategy begins with a substituted pyridine, such as 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material can undergo a series of transformations including oxidation to the pyridine-1-oxide, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) to introduce a key intermediate. nih.govsemanticscholar.org This intermediate then undergoes a reductive cyclization, often using iron powder in acetic acid, to form the fused pyrrole ring, yielding a bromo-substituted 1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This bromo-derivative serves as a versatile handle for further functionalization.

Another example involves the use of 2-aminopyridine (B139424) derivatives which can react with α,β-unsaturated carbonyl compounds to form the pyrrolo[2,3-b]pyridine core through cyclization reactions. evitachem.com The reaction conditions for these cyclizations can be either acidic or basic, depending on the specific substrates and desired outcome. evitachem.com

Cyclo Condensation Reactions for Pyrrolopyridine Synthesis

Cyclo-condensation reactions represent a powerful tool for the construction of the pyrrolopyridine skeleton. researchgate.net These reactions often involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source to form the pyridine ring. youtube.com For the synthesis of pyrrolopyridines, this can be adapted by using precursors that already contain the pyrrole moiety or can form it in situ.

For example, a two-step process has been developed for accessing polycyclic pyrrolopyridine derivatives. researchgate.net The first step is a multicomponent reaction of an aryl glyoxal, a cyclohexane-1,3-dione derivative, and an aminonaphthoquinone to form a 1,5-diketone. researchgate.net In the second step, reaction of this diketone with ammonium (B1175870) acetate (B1210297) in acetic acid leads to the formation of the polycyclic pyrrolopyridine. researchgate.net While this example leads to a more complex system, the underlying principle of forming a pyridine ring from a 1,5-dicarbonyl precursor is a key strategy. youtube.comresearchgate.net

Functionalization and Derivatization Strategies of the Core Structure

Once the pyrrolopyridine core is established, the next crucial phase is the introduction of the acetic acid side chain and other desired functional groups.

Direct Synthesis of Acetic Acid Derivatives (e.g., 1H-Pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives)

The direct synthesis of acetic acid derivatives on the pyrrolopyridine core can be challenging. A more common approach is to introduce a precursor functional group that can be later converted to the acetic acid moiety. For instance, a bromo-substituted pyrrolopyridine can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a two-carbon unit which can then be oxidized or hydrolyzed to the carboxylic acid.

Alternatively, a formyl group can be introduced onto the pyrrolopyridine ring, which can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to form an acrylate (B77674) ester. Subsequent hydrogenation and hydrolysis would then yield the desired acetic acid derivative.

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid group of 1H-pyrrolo[3,2-b]pyridine-7-acetic acid and its analogs is a versatile handle for further derivatization, primarily through esterification and amidation reactions. libretexts.orgrsc.org These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. libretexts.orggoogle.com This reaction is reversible, and to drive it to completion, excess alcohol can be used or water can be removed as it is formed. libretexts.org For pyridine carboxylic acids, the esterification can be catalyzed by the strong acid salt of the corresponding ester itself. google.com

Amidation is the reaction of the carboxylic acid with an amine to form an amide. libretexts.org This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). researchgate.net The use of coupling reagents allows the reaction to proceed under mild conditions. rsc.orgresearchgate.net

Reaction Reactants Product Key Reagents/Conditions
Esterification Carboxylic Acid, AlcoholEsterAcid catalyst (e.g., H₂SO₄), Heat libretexts.org
Amidation Carboxylic Acid, AmineAmideCoupling agent (e.g., DIC), Room Temperature researchgate.net

These functionalization strategies allow for the creation of a diverse library of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, enabling the exploration of structure-activity relationships.

Halogenation and Subsequent Nucleophilic Substitution Reactions

Halogenation of the 7-azaindole (B17877) nucleus is a key step for further functionalization, creating a reactive handle for subsequent reactions. The C3-position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pitt.edu A mild and efficient method for the regioselective bromination of 7-azaindoles at the 3-position involves using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net Iodination at the same position can be achieved using N-iodosuccinimide (NIS) in acetonitrile. nih.gov

Once halogenated, these positions become prime sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Cyanation and Amination : Direct introduction of cyano, thiocyanato, and various halogen groups (Cl, Br, I) onto the pyridine ring of 7-azaindole can be accomplished via a Reissert-Henze type reaction involving the N-oxide derivative. researchgate.netresearchgate.net This enhances the reactivity of the pyridine ring. researchgate.net

Amine Substitution : 7-chloro-6-azaindoles can serve as substrates for nucleophilic substitution with various aliphatic and aromatic amines. enamine.net This reaction is often catalyzed by an acid and can be accelerated by microwave assistance, proceeding through what is believed to be a protonated key intermediate. enamine.net Similarly, palladium-catalyzed C-N cross-coupling reactions allow for the substitution of bromo-azaindoles with amides, amines, and amino acid esters. beilstein-journals.org

Sulfenylation : An iodine-catalyzed regioselective sulfenylation at the C-3 position of 7-azaindoles has been developed. acs.org This reaction proceeds by treating the 7-azaindole with a thiol in the presence of a catalytic amount of iodine in DMSO at 80 °C. acs.org A variety of aryl and heteroaryl thiols can be used, providing moderate to excellent yields of the C-3 sulfenylated products. acs.org

The table below summarizes conditions for the halogenation and subsequent nucleophilic substitution of the 7-azaindole core.

Reaction Type Reagents & Conditions Position Yield Reference
BrominationCuBr₂, Acetonitrile, Room TempC3High researchgate.net
IodinationNIS, Acetonitrile, 50 °CC369% nih.gov
AminationAliphatic/Aromatic Amines, Acid Catalyst, MicrowaveC7 (on 6-azaindole)Not specified enamine.net
C-N CouplingAmides/Amines, Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °CC488-94% beilstein-journals.org
C-3 SulfenylationThiol, I₂ (20 mol%), DMSO, 80 °CC362-95% acs.org

Acylation Reactions (e.g., 3-acetyl-7-azaindole)

Acylation reactions introduce a carbonyl functional group, which can serve as a versatile intermediate for further chemical modifications. Similar to halogenation, electrophilic acylation typically occurs at the C3 position of the 7-azaindole ring. While specific examples for the direct synthesis of 3-acetyl-7-azaindole are part of broader synthetic schemes, the principles of electrophilic substitution on the electron-rich pyrrole ring are well-established. pitt.edu Acylation under mild conditions can also occur at the N-1 position. pitt.edu The introduction of an acetyl group can be a key step in the synthesis of more complex molecules. For instance, the reaction between the bromomagnesium salt of 2-methyl-7-azaindole and diethyl oxalate (B1200264) results in N-acylation. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted 7-azaindole analogues. atlanchimpharma.com Palladium catalysts are most commonly employed for these transformations. atlanchimpharma.comresearchgate.net

Suzuki-Miyaura Coupling : This is one of the most widely used methods for functionalizing the 7-azaindole scaffold. It involves the coupling of a halogenated or boronate-substituted azaindole with a boronic acid or ester. mdpi.com For example, 3,5-diarylated-7-azaindoles can be synthesized through two successive Suzuki-Miyaura reactions starting from 5-bromo-3-iodo-7-azaindole. mdpi.com The reaction has been optimized for various positions, including the synthesis of C3,C6-diaryl 7-azaindoles using a Pd₂(dba)₃/SPhos catalytic system. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. beilstein-journals.orgacs.org

Heck Coupling : The Heck reaction allows for the introduction of alkenyl groups. For instance, 1-phenylsulfonyl-iodo-7-azaindole reacts with methyl acrylate in the presence of a palladium catalyst to form the corresponding acrylate derivative. atlanchimpharma.com A palladium-catalyzed alkenylation at the C-3 position of 7-azaindoles has also been reported using Pd(OAc)₂ as the catalyst and molecular oxygen as the terminal oxidant at room temperature. acs.org

Sonogashira Coupling : This reaction is used to introduce alkyne moieties. It typically involves the coupling of a halo-azaindole with a terminal alkyne, catalyzed by palladium and copper(I) iodide. nih.govmdpi.com This method is a key step in many synthetic routes, often followed by an intramolecular cyclization to build more complex heterocyclic systems. nih.gov For example, 5-nitro-7-azaindole can be synthesized via a Sonogashira coupling followed by a copper-catalyzed cyclization under microwave irradiation. nih.govacs.org

Stille Coupling : The Stille reaction couples an organotin compound with an organic halide. It has been used to introduce various substituents onto the 7-azaindole ring, including allyl, vinyl, and phenyl groups from their corresponding tin derivatives. atlanchimpharma.com

The following table provides examples of different metal-catalyzed cross-coupling reactions on the 7-azaindole core.

Coupling Reaction Substrates Catalyst/Ligand Conditions Yield Reference
Suzuki-Miyaura5-Bromo-3-iodo-N-tosyl-7-azaindole + Arylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃, Dioxane/water, 120 °C, Microwave24–85% nih.gov
Suzuki-Miyaura6-Chloro-3-iodo-N-protected-7-azaindole + Arylboronic acidsPd₂(dba)₃/SPhosNot specified43-88% nih.gov
Heck4-Iodo-1-acetyl-7-azaindole (B1312628) + Methyl acrylatePd(OAc)₂Base, DMFFair atlanchimpharma.com
Sonogashira2-Amino-3-iodopyridine + Terminal alkynePdCl₂(PPh₃)₂, CuIEt₃N, DMF, RT or 60 °CNot specified nih.gov
Stille1-Phenylsulfonyl-3-iodo-7-azaindole + VinyltributyltinNot specifiedNot specifiedGood atlanchimpharma.com

Reduction Reactions, including Trifluoroacetic Acid Catalysis

Reduction reactions are employed to modify the 7-azaindole scaffold, for instance, by converting it to the corresponding 7-azaindoline. rsc.org The synthesis of 7-azaindoline derivatives can be challenging but is often achieved through the hydrogenation of azaindoles. rsc.org

The use of trifluoroacetic acid (TFA) as a catalyst has been noted in the context of ring closure reactions to form the azaindole nucleus. In the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines, various acids were evaluated for promoting the cyclization step. nih.gov The best yields were obtained when using one equivalent of TFA in combination with trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile, followed by heating to reflux. nih.gov While this is a cyclization rather than a reduction, it highlights the role of TFA in facilitating key transformations in 7-azaindole synthesis. Another relevant reaction is the reduction of nitro groups on the azaindole ring. For example, a key intermediate in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine was synthesized from its nitro precursor using iron powder in acetic acid. nih.gov

Optimization of Synthetic Pathways and Yields

Development of Efficient and Feasible Approaches

The demand for 7-azaindole derivatives has driven the development of more efficient and practical synthetic routes. Traditional methods like the Fischer or Bartoli indole synthesis are often not suitable for azaindoles due to the electron-deficient nature of the pyridine starting materials. rsc.org

Modern approaches focus on improving efficiency and applicability for large-scale synthesis.

One-Pot Procedures : A one-pot, three-component reaction has been developed for synthesizing 7-azaindole derivatives, highlighting a move towards more streamlined processes. uni-rostock.de Another efficient one-pot method involves the alkali counterion-controlled selective synthesis of 7-azaindoles or 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in several key steps of azaindole synthesis. nih.govresearchgate.net This includes intramolecular Heck reactions and Sonogashira couplings, making the processes more efficient. nih.gov An iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation provides an efficient route to 7-azaindoles. researchgate.net

Novel Catalytic Systems : Beyond palladium, other metal catalysts are being explored. Iron(III) acetylacetonate, for example, has been used to catalyze the cyclization to form 7-azaindoles under microwave heating, offering a more cost-effective alternative. researchgate.net

Evaluation of Reaction Conditions (e.g., temperature, solvent, catalysts)

The optimization of reaction conditions is critical to maximizing yields and ensuring the feasibility of a synthetic route. The synthesis of 7-azaindole derivatives is highly sensitive to parameters such as the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Screening : In palladium-catalyzed C-N bond formation, various biaryl/alkyl phosphine (B1218219) ligands (like Xantphos), palladium sources (Pd(OAc)₂ or Pd₂(dba)₃), and bases are screened to find the optimal combination for coupling N-protected 4-bromo-7-azaindoles with amides or amines. beilstein-journals.org For Suzuki-Miyaura couplings, the combination of PdCl₂(dppf) as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system is frequently effective. nih.gov

Base and Solvent Effects : The choice of base can dramatically influence the reaction outcome. In the synthesis of 7-azaindoles from 2-fluoro-3-picoline and benzaldehyde, using LiN(SiMe₃)₂ as the base exclusively yields the reduced 7-azaindoline, whereas KN(SiMe₃)₂ primarily produces the oxidized 7-azaindole. rsc.org This demonstrates a counterion-dependent chemoselectivity. The reaction course of a palladium-catalyzed reaction between 4-iodo-1-acetyl-7-azaindole and methyl acrylate was found to be controlled by the nature of the base used. atlanchimpharma.com

Temperature and Reaction Time : Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while often increasing yields. mdpi.comresearchgate.net For example, a Suzuki coupling that proceeds over several hours at 85 °C can be completed in 30 minutes at 120 °C under microwave irradiation. nih.gov

The following table illustrates the optimization of conditions for a tandem reaction to produce either 7-azaindoline or 7-azaindole. rsc.org

Base Solvent Temperature Product (Yield) Reference
KN(SiMe₃)₂iPr₂O110 °C7-Azaindole (56% AY) + 7-Azaindoline (18% AY) rsc.org
NaN(SiMe₃)₂iPr₂O110 °CNo Reaction rsc.org
LiN(SiMe₃)₂iPr₂O110 °C7-Azaindoline (56% Isolated Yield) rsc.org

AY = Assay Yield determined by ¹H NMR integration


Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the methylene protons of the acetic acid side chain. The chemical shifts (δ) of these protons are influenced by their electronic environment, providing clues to their position within the molecule. Furthermore, the splitting patterns (spin-spin coupling) of the signals reveal information about adjacent protons.

The ¹³C-NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal, with the chemical shift indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: The following table is based on theoretical predictions and typical chemical shift ranges for similar structural motifs, as direct experimental data for this specific compound is not publicly available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole CH6.5 - 8.5100 - 140
Pyridine CH7.0 - 9.0120 - 150
CH₂ (acetic acid)~3.8~40
C=O (carboxylic acid)-~170

To further confirm the structural assignment and determine the connectivity of atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton networks within the pyrrolopyridine ring system. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, providing definitive C-H attachments.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a this compound sample by separating it from any impurities before mass analysis.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of the molecule with minimal fragmentation. In ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of C₉H₈N₂O₂ is 176.0586 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)~1700
N-H stretch (pyrrole)~3300-3500
C-H stretch (aromatic)~3000-3100
C=C and C=N stretch (aromatic rings)~1400-1600

The broad O-H stretch and the strong C=O stretch are particularly diagnostic for the carboxylic acid moiety.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the purification and analysis of this compound. Thin-layer chromatography (TLC) is often used for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography. For the purification of derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine, silica gel column chromatography has been shown to be an effective method. A similar approach would likely be applicable for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate this compound from even closely related impurities, and the peak area can be used to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, providing reliable data on its purity and stability. A specific reversed-phase HPLC method has been developed to achieve efficient separation of the compound from potential impurities.

Detailed research findings have established a robust HPLC method for the characterization of this compound. The chromatographic separation is performed using a C18 stationary phase, which is a common choice for the analysis of moderately polar compounds. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer solution allows for the effective separation of the target compound from any starting materials, byproducts, or degradation products. The retention time under these conditions is a key identifier for this compound.

The parameters for a validated HPLC method are detailed in the interactive table below.

ParameterCondition
Instrument Agilent 1200 series
Column XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium (B1175870) bicarbonate in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.54 minutes

Ultra-Performance Liquid Chromatography (UPLC)

For a more rapid and higher resolution analysis, Ultra-Performance Liquid Chromatography (UPLC) is employed. This technique utilizes smaller particle size columns and higher pressures to achieve faster separation times and improved sensitivity, which is particularly advantageous for the analysis of complex samples or for high-throughput screening.

A specific UPLC method has been documented for the analysis of this compound, demonstrating enhanced performance over traditional HPLC. The method also utilizes a C18 stationary phase but with a smaller particle size, which contributes to the increased efficiency. The shorter analysis time is a significant advantage of this UPLC method.

The established UPLC analytical method parameters are summarized in the interactive table below.

ParameterCondition
Instrument Waters Acquity
Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium bicarbonate in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 2.5 minutes
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Retention Time 1.12 minutes

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and spectroscopic behavior.

Key electronic properties determined through DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: DFT can map the electron density surface, revealing the electron-rich and electron-deficient regions of the molecule. In this compound, this would show the influence of the electron-donating pyrrole (B145914) ring, the electron-withdrawing pyridine (B92270) ring, and the carboxylic acid group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Studies on related azaindole structures have successfully used DFT to calculate and predict their electron spectra, including UV absorption and ionization energies. mdpi.com Time-dependent DFT (TD-DFT) is particularly useful for predicting excited states and comparing them with experimental spectroscopic data. nih.govacs.organu.edu.au However, the choice of the functional in DFT calculations is critical, as different functionals can yield varying levels of accuracy, especially for excited states in indole (B1671886) and azaindole systems. nih.govacs.organu.edu.auresearchgate.net

Table 1: Illustrative Electronic Properties from a Hypothetical DFT Calculation on this compound.
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DMeasures the polarity of the molecule.

Molecular Geometry and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds.

Analysis of Side Chain Orientation Relative to the Ring System

A key structural feature of this compound is the flexible acetic acid side chain attached to the rigid pyrrolopyridine ring system. The orientation of this side chain is critical as it determines how the molecule can interact with a biological target, such as an enzyme's active site.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles that define the side chain's position. This analysis helps to identify the low-energy, stable conformers and the energy barriers between them. The primary dihedral angles of interest would be those governing the rotation around the C-C bond connecting the ring to the methylene group and the C-C bond of the acetic acid moiety.

Comparison of Molecular Geometry with Bioactive Analogues (e.g., Indole-3-acetic acid)

Indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) and a close structural analogue of this compound. wikipedia.orgnih.gov The primary structural difference is the substitution of a carbon atom in the benzene (B151609) portion of the indole ring with a nitrogen atom to form the pyridine ring.

This substitution has significant implications for the molecule's geometry and electronic properties:

Electronic Distribution: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a redistribution of electron density and a change in the molecule's dipole moment and electrostatic potential.

Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can alter how the molecule interacts with water and biological receptors compared to IAA.

Table 2: Comparison of Geometric and Electronic Features between this compound and Indole-3-acetic acid.
FeatureThis compound (Predicted)Indole-3-acetic acid
Bicyclic CorePyrrolopyridine (Azaindole)Indole
Key HeteroatomNitrogen in pyridine ringNone in 6-membered ring
H-Bond AcceptorsPyrrole N-H, Pyridine N, Carbonyl OPyrrole N-H, Carbonyl O
Dipole MomentExpected to be larger due to pyridine NEstablished value

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound, a docking study would involve:

Receptor Selection: Identifying a potential protein target. Given its structural similarity to IAA, potential targets could include auxin-binding proteins or other enzymes where indole-based compounds are known to bind.

Ligand Preparation: Generating a 3D model of the compound and exploring its low-energy conformations.

Docking Simulation: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations, and then estimating the binding affinity for each pose.

The results of a docking simulation provide valuable predictions about:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Binding Pose: The most likely 3D orientation of the ligand within the receptor's binding site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein.

Docking studies on derivatives of the related pyrrolo[2,3-d]pyrimidine and other pyridine scaffolds have successfully identified key binding modes and interactions within the active sites of protein targets like the Bcl2 anti-apoptotic protein and cyclin-dependent kinase 2 (CDK2). mdpi.comnih.gov These studies serve as a methodological blueprint for how the binding of this compound to a relevant biological target could be investigated.

Elucidation of Compound-Target Interactions (e.g., Colchicine-Binding Site)

Molecular modeling studies have been instrumental in understanding how derivatives of the pyrrolopyridine scaffold interact with their biological targets. For instance, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin. tandfonline.comsemanticscholar.org Molecular docking simulations of a particularly potent derivative, 10t, revealed that it likely interacts with tubulin by forming hydrogen bonds with Thrα179 and Asnβ349 at the colchicine site. tandfonline.comsemanticscholar.org This interaction is crucial for its potent anticancer activities. tandfonline.com The ability of these compounds to disrupt microtubule dynamics is a key mechanism of their therapeutic potential. tandfonline.com

Further computational studies on other pyrrole-based compounds targeting the colchicine-binding site have provided a deeper understanding of the molecular mechanisms involved. These studies have shown that such compounds can inhibit tubulin polymerization by targeting the T7 loop in the β-chain of tubulin, which prevents the conformational changes necessary for microtubule formation.

The table below summarizes the key molecular interactions observed in computational studies of pyrrolopyridine derivatives with the colchicine-binding site of tubulin.

Compound ScaffoldKey Interacting ResiduesType of InteractionReference
1H-pyrrolo[3,2-c]pyridineThrα179, Asnβ349Hydrogen Bonding tandfonline.comsemanticscholar.org

Ligand-Based and Structure-Based Design Strategies

Both ligand-based and structure-based design strategies have been effectively employed in the development of novel pyrrolopyridine derivatives.

Structure-Based Design:

A prime example of structure-based design is the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov By analyzing the co-crystallization structure of a lead compound with the FGFR1 kinase domain, researchers identified key interactions. nih.gov The 1H-pyrrolo[2,3-b]pyridine ring was observed to form two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region. nih.gov This understanding allowed for a focused, structure-based optimization of the lead compound. nih.gov For example, introducing a hydrogen bond acceptor at the 5-position of the pyrrolopyridine ring was proposed to form a hydrogen bond with G485, thereby enhancing activity. nih.gov Additionally, modifying the m-methoxyphenyl fragment to explore interactions within a hydrophobic pocket was another key strategy. nih.gov

Ligand-Based Design:

In the absence of a high-resolution crystal structure of the target protein, ligand-based methods become invaluable. For the 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site, a ligand-based approach was implicitly used by designing a rigid scaffold that mimics the bioactive conformation of known inhibitors like combretastatin A-4 (CA-4). tandfonline.comsemanticscholar.orgnih.gov By replacing the flexible cis-olefin bond of CA-4 with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold, the bioactive configuration was constrained, leading to potent antiproliferative activity. semanticscholar.orgnih.gov

The following table outlines the design strategies employed for different pyrrolopyridine scaffolds.

ScaffoldDesign StrategyTargetKey FindingsReference
1H-pyrrolo[2,3-b]pyridineStructure-BasedFGFRIdentification of key hydrogen bonds with the hinge region and exploration of hydrophobic pockets. nih.gov
1H-pyrrolo[3,2-c]pyridineLigand-Based (Scaffold Hopping)Tubulin (Colchicine Site)A rigid scaffold maintained the potent antiproliferative activity of more flexible known inhibitors. semanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are pivotal in deriving structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For the 1H-pyrrolo[3,2-c]pyridine derivatives, SAR studies revealed that the nature of the substituent at the 6-position of the pyrrolopyridine ring significantly impacts the antiproliferative activity. nih.gov For instance, a derivative with an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring exhibited the most potent activity against several cancer cell lines. nih.gov

Computational predictions of physicochemical properties, such as those governed by Lipinski's rule of five, are also crucial in SAR analysis. For the most potent 1H-pyrrolo[3,2-c]pyridine derivative, 10t, these predictions indicated good drug-like properties, conforming well to Lipinski's rule of five. tandfonline.comsemanticscholar.org This suggests that the compound possesses favorable characteristics for oral bioavailability.

The table below presents a summary of the SAR findings for 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound SeriesPosition of SubstitutionImpact on ActivityComputational InsightReference
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines6-position (B-ring)The presence of an indolyl group resulted in the highest potency.The specific substituent likely optimizes interactions within the binding pocket. nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesN/AThe most potent compounds exhibited good drug-like properties.Conformance to Lipinski's rule of five suggests favorable ADME properties. tandfonline.comsemanticscholar.org

Academic Research Applications and Biological Activities

Biological Activity Profiling of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid and Derivatives

In Vitro Studies of Antiproliferative and Cytotoxic Effects

Derivatives of the pyrrolopyridine nucleus have demonstrated significant potential as anticancer agents in various in vitro studies. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated as colchicine-binding site inhibitors, showing moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govtandfonline.com One of the most potent compounds, 10t , which features an indolyl moiety, exhibited IC₅₀ values ranging from 0.12 to 0.21 μM across these cell lines. nih.govtandfonline.com

Further research into diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold revealed potent antiproliferative activity against the A375P human melanoma cell line. nih.govnih.gov Several of these compounds showed superior potency to the established drug Sorafenib, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds 8b, 8g, and 9a-e were identified as having the highest potency. nih.gov Another study focused on a series of eighteen pyrrolo[3,2-c]pyridine derivatives, where compound 1r showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values between 0.15 and 1.78 µM. nih.govtandfonline.com

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundCell LineIC₅₀ (µM)
10t HeLa0.12
SGC-79010.15
MCF-70.21
1r Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78

Investigations of Antimicrobial Potential

The azaindole framework, of which 1H-pyrrolo[3,2-b]pyridine is an example, has been a source of promising antimicrobial agents. iosrjournals.org Research has shown that azaindole-based compounds can potentiate the activity of various antibiotics against Gram-negative bacteria. acs.org These derivatives, in combination with antibiotics like rifampicin and erythromycin, led to submicromolar minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. acs.org This effect is believed to stem from the destabilization of the bacterial outer membrane's integrity. acs.org

Furthermore, various synthesized azaindole derivatives have been screened for their in vitro antibacterial activity, with some showing considerable potency against both Gram-positive and Gram-negative bacteria. iosrjournals.org Studies on indole (B1671886) derivatives have also highlighted their antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. asm.orgnih.gov Specifically, 5-iodoindole, 3-methylindole, and 7-hydroxyindole have demonstrated potent antimicrobial and antibiofilm activity. nih.gov A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents, with the most active molecule showing a MIC value of 3.35 µg/mL against E. coli. nih.gov

Enzyme Inhibition Studies

The inhibition of phosphodiesterases (PDEs) is a key strategy for treating inflammatory diseases. lbl.govmdpi.comresearchgate.netencyclopedia.pub A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. figshare.com One compound, 11h , was identified as a PDE4B-preferring inhibitor that significantly inhibited the release of TNF-α from macrophages. figshare.com This compound is considered a promising lead for further development in the context of central nervous system diseases. figshare.com

The pyrrolopyridine scaffold has been extensively utilized in the development of kinase inhibitors for cancer therapy.

FMS Kinase: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effect against FMS kinase. nih.govtandfonline.comdoaj.org Compounds 1e and 1r were the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively, making them more potent than the lead compound, KIST101029. nih.govtandfonline.com Compound 1r also demonstrated selectivity for FMS kinase over a panel of 40 other kinases. nih.govtandfonline.com

SGK-1 Kinase: Serum and glucocorticoid-regulated kinase 1 (SGK1) is a therapeutic target in various diseases, including cancer. mdpi.comkoreascience.kr Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity as SGK1 inhibitors. koreascience.kr

Fibroblast Growth Factor Receptor (FGFR1-4): Abnormal activation of the FGFR signaling pathway is linked to several cancers. nih.govuq.edu.au A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent FGFR inhibitors. nih.govuq.edu.au Compound 4h showed potent pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov Additionally, an octahydropyrrolo[3,2-b]pyridin derivative, Asinex-5082 , was identified as a highly selective inhibitor of FGFR3 over VEGFR2. nih.gov

Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
CompoundTarget KinaseIC₅₀ (nM)
1e FMS Kinase60
1r FMS Kinase30
4h FGFR17
FGFR29
FGFR325
FGFR4712

Urease: The urease enzyme is a target for treating conditions like peptic ulcers and kidney stones. nih.gov While specific studies on this compound are not detailed, related N-containing heterocyclic compounds have been investigated as urease inhibitors. nih.gov For instance, pyridine-containing triazolothiadiazole and triazolothiadiazine scaffolds have shown significant urease inhibitory potential, with some compounds exhibiting IC₅₀ values as low as 10.35 µM. nih.gov

Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory diseases. nih.govnottingham.edu.my The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel basis for potent HNE inhibitors. nih.govnottingham.edu.myunifi.it Several derivatives have been synthesized with IC₅₀ values in the micromolar to submicromolar range, and some compounds, such as 2a and 2b , exhibited potent inhibition with IC₅₀ values of 15 nM and 14 nM, respectively. nih.govnottingham.edu.my

Modulation of Cellular Processes (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis, Inhibition of Cell Migration and Invasion)

Derivatives of the pyrrolopyridine core structure have demonstrated significant effects on key cellular processes implicated in cancer. Research has shown that these compounds can potently inhibit the growth and proliferation of various cancer cell lines.

Inhibition of Cell Proliferation and Induction of Apoptosis: A notable 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t, has shown excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM tandfonline.comnih.gov. Studies demonstrated that this compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis tandfonline.comnih.govnih.gov. Similarly, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their biological activities nih.gov. The optimized compound, 16h, exhibited a powerful anti-proliferative effect on A549, MDA-MB-231, and MCF-7 cell lines and was shown to promote apoptosis in A549 cells in a dose-dependent manner nih.gov.

Inhibition of Cell Migration and Invasion: Beyond inhibiting proliferation, pyrrolopyridine derivatives can also suppress the metastatic potential of cancer cells. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells nih.gov. Compound 16h also potently suppressed the migration of A549 lung cancer cells nih.govsci-hub.box. This inhibition of cell motility is a critical aspect of their potential anticancer applications.

CompoundCell LineActivityIC50 Value (µM)Source
10t (1H-pyrrolo[3,2-c]pyridine derivative)HeLaAntiproliferative0.12 nih.gov
10t (1H-pyrrolo[3,2-c]pyridine derivative)SGC-7901Antiproliferative0.15 tandfonline.com
10t (1H-pyrrolo[3,2-c]pyridine derivative)MCF-7Antiproliferative0.21 tandfonline.com
16h (1H-pyrrolo[2,3-b]pyridine derivative)A549Antiproliferative0.109 nih.gov
16h (1H-pyrrolo[2,3-b]pyridine derivative)MDA-MB-231Antiproliferative0.245 nih.gov
16h (1H-pyrrolo[2,3-b]pyridine derivative)MCF-7Antiproliferative0.183 nih.gov

Antiviral Activity (e.g., HIV-1 IN inhibition)

The pyrrolopyridine scaffold is a recognized structural motif in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on its ability to inhibit the HIV-1 integrase (IN) enzyme, which is essential for viral replication nih.gov.

Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new family of HIV-1 integrase inhibitors nih.gov. These compounds demonstrate low micromolar inhibitory potencies nih.gov. A key advantage of this structural class is its efficacy against drug-resistant viral strains. A representative inhibitor from this family, compound 5e, maintained most of its inhibitory power against three major raltegravir-resistant integrase mutants: G140S/Q148H, Y143R, and N155H nih.gov. This suggests that the pyrrolopyridine core can serve as a foundation for developing next-generation inhibitors to overcome clinical resistance nih.gov.

Mechanistic Investigations at the Molecular Level

Understanding the precise molecular interactions that underlie the biological effects of this compound and its analogs is crucial for their development as research tools or therapeutic leads. Studies have elucidated interactions with specific protein targets and the disruption of critical cellular machinery.

Interaction with Specific Molecular Targets and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: One series of 1H-pyrrolo[2,3-b]pyridine derivatives was found to be potent inhibitors of FGFR1, 2, and 3 nih.gov. The lead compound, 4h, exhibited IC50 values in the low nanomolar range for these receptors nih.gov. Molecular docking studies revealed the mechanism of inhibition, showing that the 1H-pyrrolo[2,3-b]pyridine nucleus binds to the hinge region of the FGFR1 kinase domain, forming two hydrogen bonds with the backbone of residues E562 and A564 nih.gov. Further interactions, including hydrogen bonds with D641 and a π–π interaction with F489, contribute to its potent and selective inhibition nih.gov.

Other Kinase Targets: The versatility of the pyrrolopyridine scaffold allows it to target other important kinases. Different derivatives have been developed as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) and Traf2- and Nck-interacting kinase (TNIK), which is involved in Wnt signaling nih.govsci-hub.boxresearchgate.net. Additionally, a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was discovered to be a potent inhibitor of Acetyl-CoA carboxylase 1 (ACC1) nih.gov.

CompoundTargetIC50 Value (nM)Source
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17 nih.gov
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR29 nih.gov
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR325 nih.gov
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR4712 nih.gov
16h (1H-pyrrolo[2,3-b]pyridine derivative)MELK32 nih.gov

Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics

A primary mechanism by which certain pyrrolopyridine derivatives exert their antiproliferative and pro-apoptotic effects is through the disruption of the microtubule cytoskeleton. Microtubules are dynamic polymers essential for cell division, and their inhibition is a validated anticancer strategy.

Several studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives are potent inhibitors of tubulin polymerization tandfonline.comnih.gov. These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules nih.gov. Molecular modeling has identified key interactions, such as the formation of hydrogen bonds with residues Thrα179 and Asnβ349 within the colchicine site tandfonline.comnih.govnih.gov. Immunostaining assays confirm that treatment with these compounds leads to a remarkable disruption of the cellular microtubule network tandfonline.com. This disruption halts the cell cycle in the G2/M phase, ultimately triggering apoptosis nih.govnih.gov.

Applications as Molecular Probes in Biological Systems

The unique structure of this compound makes it a candidate for use as a molecular probe to investigate specific biological systems.

Use in Auxin Physiology Research due to Structural Mimicry

The structure of this compound bears a strong resemblance to the endogenous plant hormone Indole-3-acetic acid (IAA), the most common and physiologically important auxin pressbooks.pubunl.edu. The core of 1h-pyrrolo[3,2-b]pyridine is known as 7-azaindole (B17877), making the compound a derivative of 7-azaindole acetic acid researchgate.net. Both IAA and this 7-azaindole derivative feature a bicyclic aromatic system with an acetic acid side chain, a key structural feature for auxin activity chemspider.com.

Synthetic molecules that mimic the structure of natural hormones are valuable tools in chemical biology for probing signaling pathways unl.edu. Given that 7-azaindole derivatives have been reported to affect the growth of plant cells, this structural similarity suggests that this compound could function as an auxin mimic researchgate.net. As such, it holds potential for use as a molecular probe in plant physiology to study auxin transport, perception, and signaling, offering a way to manipulate and investigate these fundamental developmental processes.

Probing Enzyme Active Sites (e.g., Nitrile Reductase queF)

While direct studies detailing the use of this compound to probe the active site of the nitrile reductase QueF are not prominently available, the principles of using small molecule ligands to understand enzyme mechanisms are well-established. The nitrile reductase QueF is a crucial enzyme in the biosynthesis of queuosine, a modified nucleoside found in the anticodon of certain tRNAs. QueF catalyzes the reduction of the nitrile group of 7-cyano-7-deazaguanine (preQ₀) to a primary amine, forming 7-aminomethyl-7-deazaguanine (preQ₁). asianpubs.org

High-resolution crystal structures of QueF have revealed key features of its active site. The enzyme is a dimer, with each monomer composed of two ferredoxin-like domains. asianpubs.org The active site binds the substrate, preQ₀, and the cofactor NADPH. asianpubs.org The proposed catalytic mechanism involves a covalent adduct formation with a cysteine residue (Cys194) in the active site. asianpubs.orgechemhub.com Specifically, the Cys194 is thought to attack the carbon atom of the nitrile group of preQ₀. asianpubs.orgechemhub.com Subsequently, a hydride is transferred from NADPH to the carbon atom, and protons are delivered by conserved histidine (His233) and aspartate (Asp102) residues to complete the reduction. asianpubs.orgechemhub.com

Small molecules that are structurally similar to the native substrate or intermediates can be invaluable tools for probing such active sites. These molecules can act as inhibitors or ligands, and by studying their binding modes and effects on enzyme activity, researchers can gain insights into the geometry and electronic environment of the active site. Given the structural similarity of the 1h-pyrrolo[3,2-b]pyridine core to the 7-deazaguanine core of QueF's substrate, derivatives of this compound could potentially be designed to interact with the QueF active site. Such studies would be instrumental in further elucidating the enzyme's mechanism and could pave the way for the development of specific inhibitors.

Structure-Activity Relationship (SAR) Studies and Lead Compound Identification

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 1h-pyrrolo[3,2-b]pyridine scaffold has been the subject of numerous SAR studies, leading to the identification of lead compounds for various therapeutic targets. Although specific SAR studies on this compound are not extensively documented in publicly available literature, research on closely related analogs highlights the potential of this chemical class.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as inhibitors of Janus kinase 3 (JAK3), a target for immunomodulatory drugs. In these studies, researchers systematically modified different positions of the pyrrolopyridine ring to determine the impact on inhibitory activity. One key finding was that the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. This systematic modification and the resulting data on activity allow for the construction of an SAR model that can guide the design of more potent and selective inhibitors.

In another example, derivatives of 1H-pyrrolo[3,2-b]pyridine were investigated as selective negative allosteric modulators of the GluN2B subtype of the NMDA receptor. The lead optimization process involved modifications to the core structure to improve brain penetration, reduce inhibition of cytochrome P450 enzymes, and decrease binding to the hERG channel, all critical parameters for a successful central nervous system drug.

Furthermore, a study on 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives, close isomers of the title compound, explored their antiviral activity against HIV-1 integrase. asianpubs.org The research revealed that halogenation at the 7-position of the pyrrolopyridine ring was beneficial for inhibitory activity. asianpubs.org

These examples underscore the utility of the pyrrolopyridine scaffold in developing lead compounds through systematic SAR studies. The data generated from such studies, often presented in tabular format, allows for a clear comparison of the biological activity of different analogs.

Compound IDModification on Pyrrolopyridine RingTargetBiological Activity (IC₅₀)
Analog A C5-carbamoyl, C4-cyclohexylamino (on 1H-pyrrolo[2,3-b]pyridine)JAK3Potent Inhibition
Analog B Varied substitutions (on 1H-pyrrolo[3,2-b]pyridine)GluN2BNegative Allosteric Modulation
Analog C 7-Halogenation (on 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid)HIV-1 IntegraseGood Activity

This table is a generalized representation based on findings from SAR studies of related pyrrolopyridine derivatives and does not represent specific data for this compound.

Through such iterative cycles of design, synthesis, and biological evaluation, researchers can identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for a given biological target. The core structure of this compound represents a promising starting point for similar discovery efforts.

Emerging Applications and Future Research Directions

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The synthesis of the pyrrolopyridine core is a key step in accessing derivatives like 1H-pyrrolo[3,2-b]pyridine-7-acetic acid. Traditional methods are continually being refined, and new strategies are being developed to improve yield, efficiency, and structural diversity.

Common synthetic strategies include:

Cyclization Reactions: The Madelung cyclization, which involves the base-catalyzed reaction of substituted pyridines with ketones, is a foundational method for forming the pyrrole (B145914) ring fused to the pyridine (B92270) core. vulcanchem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing aryl groups and other substituents to the pyrrolopyridine scaffold, which is crucial for modulating biological activity. vulcanchem.comnih.gov Microwave-assisted Suzuki coupling has been shown to significantly improve yields in the synthesis of related isomers. vulcanchem.com

Multi-step Synthesis from Pyridine Precursors: A common approach involves the multi-step transformation of commercially available substituted pyridines. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer of the target scaffold, starts from 2-bromo-5-methylpyridine and proceeds through oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal (B89532), and finally cyclization using iron powder in acetic acid. nih.govsemanticscholar.org

Table 1: Key Synthetic Steps and Optimization Strategies for Pyrrolopyridine Analogs
Synthetic StepReagents and ConditionsPurposeOptimization Strategy
CyclizationIron powder, acetic acid, 100°CFormation of the pyrrole ringUse of co-solvents to improve solubility and yield. vulcanchem.com
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 125°C, microwaveIntroduction of aryl substituentsDegassing solvents to prevent oxidation of the palladium catalyst. vulcanchem.com
N-ArylationArylboronic acid, K₂CO₃, Pyridine, Cu(OAc)₂, 85°C, microwaveAttachment of an aryl group to the pyrrole nitrogenMicrowave irradiation to reduce reaction time and improve efficiency. nih.govsemanticscholar.org

Future research in this area is directed towards developing more convergent and atom-economical synthetic routes. This includes exploring one-pot multi-component reactions and novel catalytic systems to streamline the synthesis of complex pyrrolopyridine derivatives, making them more accessible for further investigation. mdpi.com

Exploration of Undiscovered Biological Targets and Therapeutic Areas

Derivatives of the pyrrolopyridine scaffold have demonstrated a wide range of biological activities, primarily in the realm of oncology. The exploration of new biological targets and therapeutic areas remains an active area of research.

Known biological activities include:

Anticancer Activity:

Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antitumor activity by inhibiting tubulin polymerization, a critical process in cell division. nih.govsemanticscholar.org These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org

FGFR Inhibition: Derivatives of the 1H-pyrrolo[2,3-b]pyridine isomer are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govrsc.org Specifically, some compounds have shown high inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org

ACC1 Inhibition: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme involved in fatty acid synthesis that is a target in cancer therapy. nih.gov

Table 2: Biological Targets and Therapeutic Potential of Pyrrolopyridine Derivatives
Pyrrolopyridine IsomerBiological TargetTherapeutic AreaExample Compound Activity
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine-binding site)CancerIC₅₀ values of 0.12-0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines. nih.govsemanticscholar.org
1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3CancerIC₅₀ values of 7, 9, and 25 nM, respectively. nih.govrsc.org
1H-pyrrolo[3,2-b]pyridineAcetyl-CoA Carboxylase 1 (ACC1)Cancer, Fatty Acid-Related DiseasesSignificant reduction of malonyl-CoA in HCT-116 xenograft tumors. nih.gov

Future research will likely focus on screening pyrrolopyridine libraries against a broader range of biological targets. This could uncover novel applications in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. The structural versatility of the pyrrolopyridine scaffold makes it a promising starting point for the development of new therapeutic agents.

Advanced Mechanistic Elucidation and Target Validation

A deeper understanding of the mechanism of action of bioactive pyrrolopyridine derivatives is crucial for their development as therapeutic agents. Advanced techniques are being employed to elucidate their molecular interactions and validate their biological targets.

For FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, studies have shown that these molecules bind to the ATP pocket of the kinase domain. nih.gov This binding is selective, with some compounds showing significantly lower affinity for FGFR4, highlighting the potential for developing isoform-selective inhibitors. nih.gov Target validation for these compounds involves demonstrating their ability to inhibit FGFR signaling pathways in cancer cells, leading to reduced cell proliferation and induction of apoptosis. nih.govrsc.org

In the case of tubulin inhibitors, mechanistic studies have confirmed that they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest. nih.govsemanticscholar.org Immunofluorescence assays have visually demonstrated the disruption of the cellular microtubule network upon treatment with these compounds. nih.govsemanticscholar.org

Future efforts in this area will involve the use of advanced biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, to precisely quantify the binding kinetics and thermodynamics of these compounds with their target proteins. Additionally, chemoproteomics approaches could be used to identify off-target effects and further validate the primary mechanism of action.

Integration of Computational and Experimental Approaches for Rational Design and Optimization

The combination of computational modeling and experimental synthesis is a powerful strategy for the rational design and optimization of novel pyrrolopyridine derivatives.

Structure-Activity Relationship (SAR) Studies: Initial SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors revealed the importance of hydrogen bond donors and acceptors for inhibitory potency. nih.gov These studies guided the modification of the core scaffold to address issues with physicochemical and pharmacokinetic properties. nih.gov

Molecular Docking: Molecular docking studies have been instrumental in understanding how pyrrolopyridine derivatives interact with their biological targets. For example, docking studies of 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors have shown that they form hydrogen bonds with key residues, such as Thrα179 and Asnβ349, within the colchicine binding site. nih.gov This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

Rational Design: The rational design of new compounds often involves a "configuration-constrained" strategy. For instance, replacing a flexible bond in a known inhibitor with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold has been shown to be an effective strategy for maintaining potent antiproliferative activity. semanticscholar.org

The future of drug design in this area will rely heavily on the integration of more sophisticated computational methods, such as molecular dynamics simulations and free energy perturbation calculations, to more accurately predict the binding affinities and biological activities of new designs. This will help to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Potential Applications in Materials Science (e.g., Conjugated Microporous Polymers)

Beyond their applications in medicine, the unique electronic properties of the pyrrolopyridine scaffold make it an attractive building block for advanced materials. In particular, the related pyrrolo[3,2-b]pyrrole unit has been incorporated into conjugated microporous polymers (CMPs). acs.org

These materials are synthesized through the cyclization of donor and acceptor units, such as 3,7-diaminodibenzo[b,d]thiophene 5,5-dioxide and various aryl aldehydes, with 2,3-butanedione. acs.org The resulting polymers possess a high degree of π-conjugation and a porous structure, which are desirable properties for applications in photocatalysis. acs.org

The dibenzo[b,d]thiophene-5,5-dioxide unit acts as an electron acceptor, while the pyrrolo[3,2-b]pyrrole unit serves as an electron donor. acs.org This donor-acceptor architecture facilitates the separation of photogenerated charge carriers, enhancing the photocatalytic efficiency of the material for the degradation of organic pollutants. acs.org

Future research could explore the incorporation of the this compound moiety into such polymers. The pyridine nitrogen could provide a site for metal coordination or post-synthetic modification, while the acetic acid group could be used to tune the solubility and surface properties of the material. This could lead to the development of new functional materials for applications in catalysis, sensing, and gas storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with aromatic aldehydes and N-acyl glycine derivatives in acetic anhydride to form intermediates like 4-(arylmethylene)-2-methyl-5(4H)-oxazolones .
  • Step 2 : Hydrolyze intermediates under reflux with sodium acetate in acetone/water to yield 2-acetamido-3-aryl-2-propenoic acids.
  • Step 3 : Acid-catalyzed cleavage (e.g., HCl) generates aryl pyruvic acid derivatives. Adjust reaction time (8–12 hours) and temperature (80–100°C) to optimize yields (typical range: 60–85%) .
    • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (methanol/ethanol) to reduce impurities .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR (400–600 MHz) in DMSO-d6 or CDCl3 to confirm substituent positions and purity. Look for pyrrolo-pyridine ring protons (δ 6.8–8.2 ppm) and acetic acid sidechain signals (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9_9H8_8N2_2O2_2, exact mass 176.0586) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Methodology :

  • Solubility : Test in polar solvents (DMSO, methanol) and aqueous buffers (pH 4–9). The carboxylic acid group enhances solubility in basic conditions but may precipitate in acidic media .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Hydrogen bonding (2 donors, 3 acceptors) and aromatic stacking may reduce hygroscopicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology :

  • Substitution Patterns : Introduce substituents at positions 3, 5, or 7 (e.g., bromo, cyano, or aryl groups) to modulate electronic and steric effects. For example, 6-bromo derivatives (CAS: 169463-44-9) show enhanced binding in kinase assays .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinases) or antimicrobial screens. Compare IC50_{50} values against parent compound .
    • Data Interpretation : Use molecular docking (AutoDock) to predict binding modes with target proteins. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Q. How should researchers resolve contradictions in spectroscopic data from different synthetic batches?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products). For example, residual 4-(arylmethylene)-2-methyl-5(4H)-oxazolones may appear as peaks at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction (as in EP 2021/070998) resolves ambiguities in regiochemistry or stereochemistry .

Q. What computational strategies support the optimization of this compound derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.